methyl 2-bromo-4-fluoropyridine-3-carboxylate
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Overview
Description
Methyl 2-bromo-4-fluoropyridine-3-carboxylate is a chemical compound with the molecular formula C7H5BrFNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-4-fluoropyridine-3-carboxylate typically involves the bromination and fluorination of pyridine derivatives. One common method includes the reaction of 2-bromo-4-fluoropyridine with methyl chloroformate under controlled conditions to yield the desired ester . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4-fluoropyridine-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, a nucleophilic substitution with an amine would yield a corresponding aminopyridine derivative.
Scientific Research Applications
Methyl 2-bromo-4-fluoropyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a building block for bioactive molecules used in various biological assays and studies.
Mechanism of Action
The mechanism of action of methyl 2-bromo-4-fluoropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The molecular pathways involved are specific to the final compound synthesized from this intermediate.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-2-fluoropyridine-3-carboxylate
- Methyl 3-bromo-5-fluoropyridine-2-carboxylate
- Ethyl 4-bromopyrrole-2-carboxylate
Uniqueness
Methyl 2-bromo-4-fluoropyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and properties. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over functional group placement is required .
Properties
CAS No. |
1256822-78-2 |
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Molecular Formula |
C7H5BrFNO2 |
Molecular Weight |
234 |
Purity |
95 |
Origin of Product |
United States |
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